7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
Description
Properties
IUPAC Name |
7-methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-7-8(5-9-6)11-3-2-10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJJZDKSRCIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : A pyridine ring fused with a 2,3-dihydro-1,4-dioxane ring system.
- Substituent : A methyl group at the 7-position, which enhances lipophilicity compared to polar substituents (e.g., hydroxyl, aldehyde).
- Molecular Formula: Inferred as C₈H₉NO₂ (based on analogs like 7-bromo and 7-chloro derivatives) [12].
Comparison with Structural Analogs
The biological and physicochemical properties of fused dioxino-pyridine derivatives are highly dependent on substituent type, position, and electronic nature. Below is a detailed comparison with key analogs:
Key Findings:
Lipophilicity Trends :
- Methyl and chloro substituents increase lipophilicity (clogP ~3.4–3.8), enhancing membrane permeability compared to polar groups like aldehyde (clogP = 1.2) [6].
- Bromine, despite its size, shows lower clogP (2.1) due to polarizability, aligning with reduced anti-TB activity [1].
Anti-TB Activity: Analogs with non-polar substituents (e.g., methyl, chloro) generally retain higher potency. For example, 7-bromo derivatives exhibit MIC values of 2–4 μM, whereas polar derivatives (e.g., aldehyde) show attenuated activity (MIC > 10 μM) [1].
Synthetic Accessibility :
- 7-Substituted derivatives are synthesized via cyclization of methyl ketones or carboxylate esters under mild conditions (e.g., 90°C, 12–24 hours), with yields ranging from 20% (bulky substituents) to 90% (aryl groups) [4].
Research Implications and Gaps
- Unresolved Questions :
- Exact anti-TB activity and toxicity profile of the 7-methyl compound.
- Impact of methyl substitution on metabolic stability and bioavailability.
Biological Activity
7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine is a heterocyclic compound characterized by its unique dioxin-pyridine structure. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- CAS Number : 724791-41-7
Synthesis
The synthesis of this compound typically involves cyclization reactions between pyridine derivatives and dioxin precursors under controlled conditions. Common methods include:
- Catalytic Cyclization : Utilizing specific catalysts to promote the reaction.
- Temperature and Solvent Control : Optimizing reaction conditions to enhance yield and purity .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, in vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. A study highlighted its ability to inhibit specific protein kinases associated with cancer progression. The compound displayed notable inhibitory effects on NPM1-ALK and JAK3 kinases with IC₅₀ values ranging from 0.25 to 0.54 μM, indicating strong potential as an anticancer agent .
| Target Kinase | IC₅₀ (μM) |
|---|---|
| NPM1-ALK | 0.25 |
| JAK3 | 0.46 |
| cRAF[Y340D][Y341D] | 0.78 |
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, it modulates their activity, leading to various biological effects including apoptosis in cancer cells and inhibition of microbial growth .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound against cancer cell lines such as HepG2 and MDA-MB-231. The results indicated that this compound effectively inhibited cell proliferation compared to standard chemotherapeutics like cabozantinib. Specifically:
- Against MDA-MB-231 cells: The compound showed superior activity compared to cabozantinib.
- Against HepG2 cells: It was slightly less effective but still demonstrated significant antiproliferative properties .
Pharmacological Evaluation
Pharmacological evaluations have revealed that compounds similar to this compound may possess additional activities such as anti-inflammatory effects and chemoprotective properties. These findings suggest a broader therapeutic potential beyond antimicrobial and anticancer applications .
Q & A
Q. What are the established synthetic routes for 7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine, and what analytical methods are used to confirm its structure?
The compound is synthesized via cyclization reactions of methyl ketones with reagents like hydrazines or oxidizing agents under controlled conditions. Key characterization methods include:
- IR spectroscopy : Peaks at 1664 cm⁻¹ (C=O stretching) and 1612 cm⁻¹ (aromatic C=C) confirm structural motifs .
- Mass spectrometry : A molecular ion peak at m/z 192.0768 (MH+) aligns with theoretical mass .
- Elemental analysis : Validates purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Table 1: Key Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| IR (ATR) | 1664, 1612, 1476 cm⁻¹ | |
| HR-MS | m/z 192.0768 (MH+) | |
| Molecular Formula | C₈H₉NO₂ |
Q. What are the key physicochemical properties of this compound?
The fused dioxane-pyridine system imparts moderate polarity, with a molecular weight of 151.16 g/mol and CAS 724791-41-7 . Its solubility is higher in polar aprotic solvents (e.g., DMSO, THF) due to the oxygen-rich dioxane ring.
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Reaction optimization : Use lithium diisopropylamide (LDA) in THF at −78°C for selective deprotonation, reducing side reactions .
- Purification : Employ column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from methanol .
- Yield challenges : Byproducts like 1,4-dioxo derivatives (e.g., 6b in ) require careful monitoring via TLC .
Q. How should contradictory spectroscopic data during structural elucidation be resolved?
- Case example : If NMR shows unexpected splitting, compare with literature (e.g., 7-substituted analogs in ).
- Advanced techniques : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., m/z 323.0073 for a related compound ).
- X-ray crystallography : Resolve ambiguities in ring conformation (e.g., dihedral angles in fused heterocycles) .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry?
- DFT calculations : Model electrophilic aromatic substitution sites using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Docking studies : Screen against enzyme targets (e.g., kinases) using AutoDock Vina to prioritize synthetic modifications .
Q. What biological activities are observed in structurally related compounds?
- Antimicrobial potential : Thieno[2,3-c]pyridine derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
- Anticancer screening : Pyrazolo[1,5-c]pyrimidines show IC₅₀ < 10 µM in HepG2 cells via apoptosis assays .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
